

Conteltinib Efficacy and Response Duration Data

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Compound Focus: Conteltinib

CAS No.: 1384860-29-0

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Patient Population	Overall Response Rate (ORR)	Median Duration of Response (DoR)	Median Progression-Free Survival (PFS)
ALK TKI-naïve	64.1% (25/39) [1] [2]	15.0 months (95% CI, 9.06–25.8) [1] [2]	15.9 months (95% CI, 9.26–23.3) [1] [2]
Crizotinib-pretreated	33.3% (7/21) [1] [2]	6.60 months (95% CI, 3.77–13.3) [1] [2]	6.73 months (95% CI, 4.73–8.54) [1] [2]

Experimental Methodology

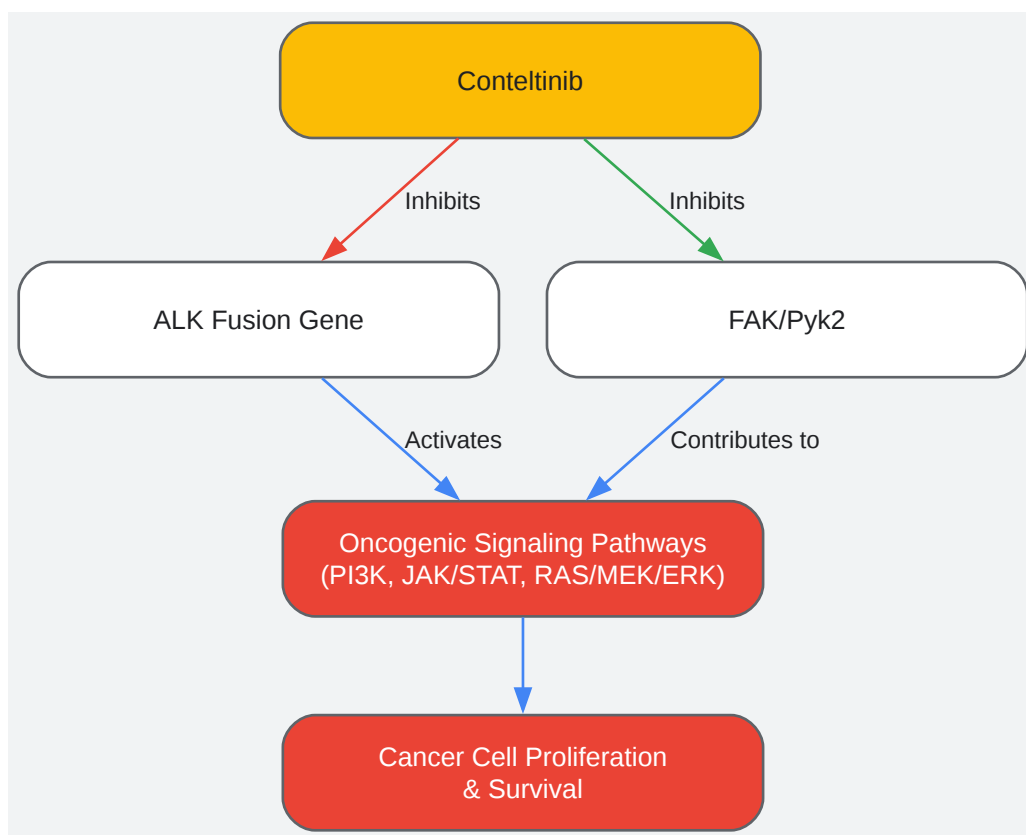
The data above was generated in a **multicenter, open-label, first-in-human Phase 1 study** (NCT02695550) [3] [2].

- Study Design:** The trial included a dose-escalation phase followed by a dose-expansion phase. In the dose-escalation phase, **Conteltinib** was administered orally at doses ranging from 50 to 800 mg once daily (QD) using a modified Fibonacci scheme. Dose expansion was initiated when responses were observed [3] [2].
- Patient Population:** The study enrolled 64 adult patients (aged 18-75) with advanced **ALK-positive non-small cell lung cancer (NSCLC)**, confirmed by methods such as FISH, IHC, PCR, or NGS. Participants were divided into two key groups: those who were ALK TKI-naïve and those who had prior crizotinib treatment [3] [2].

- **Key Endpoints:** The primary endpoints were safety, including the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). Efficacy endpoints, including ORR, DoR, and PFS, were secondary and assessed according to standard oncological response criteria [1] [3].
- **Dosing:** Based on the study results, the recommended Phase 2 dose was established as **600 mg QD for ALK TKI-naïve patients** and **300 mg twice daily (BID) for crizotinib-pretreated patients** [1] [2].

Mechanism of Action and Signaling Pathways

Conteltinib is a potent, ATP-competitive **second-generation ALK tyrosine kinase inhibitor (TKI)**. Its mechanism involves targeting key signaling pathways that drive cancer cell growth and survival.



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*Diagram: **Conteltinib**'s primary mechanism is inhibiting the ALK fusion protein, a key oncogenic driver. It also shows secondary inhibition of FAK/Pyk2, which may contribute to its anti-tumor activity [3] [2] [4].*

Comparative Context for Researchers

For drug development professionals, placing **Conteltinib**'s performance in context is crucial:

- **Efficacy in Naïve Patients:** The **15.9-month median PFS** in ALK TKI-naïve patients positions **Conteltinib** as an active second-generation ALK inhibitor. This can be benchmarked against earlier data for crizotinib, which showed a median PFS of 8-10 months [2].
- **Overcoming Resistance:** The observed ORR of 33.3% and DoR of 6.6 months in crizotinib-pretreated patients demonstrate **Conteltinib**'s ability to overcome resistance to a first-generation TKI, likely due to its **10-fold greater potency than crizotinib** and activity against multiple crizotinib-resistant ALK mutations (e.g., L1196M, G1202R) [3] [2].
- **Dual-Targeting Profile:** **Conteltinib**'s unique feature is the simultaneous inhibition of ALK and FAK. FAK is implicated in tumor cell migration, proliferation, and the tumor microenvironment [5] [4]. This dual action may provide a broader anti-tumor effect, a hypothesis that warrants further clinical investigation.

How to Access Complete Data

For a comprehensive comparative analysis, I recommend these steps:

- **Consult ClinicalTrials.gov:** Search for the trial identifier **NCT02695550** for the latest status and potential results updates.
- **Review Subsequent Publications:** Look for **Phase 2 or Phase 3 trial results** for **Conteltinib**, which would provide more robust, head-to-head comparative data against other second-generation ALK inhibitors like alectinib or brigatinib.
- **Analyze Conference Abstracts:** Major oncology conferences often present cutting-edge data that may include updated survival analyses or subgroup analyses.

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References

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To cite this document: Smolecule. [Conteltinib Efficacy and Response Duration Data]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b524211#conteltinib-duration-of-response]

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